3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid
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Overview
Description
3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid is a chemical compound with the molecular formula C12H13BrF3NO2 and a molecular weight of 340.14 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to an azetidine ring, and is stabilized by trifluoroacetic acid. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products
Substitution: Various substituted azetidine derivatives.
Oxidation: Azetidinones.
Reduction: Amines or alcohol derivatives.
Scientific Research Applications
3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid involves its interaction with various molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine ring in the compound.
3-Bromobenzyl Chloride: The precursor used in the synthesis of the compound.
Trifluoroacetic Acid: A common acid used in organic synthesis for its strong acidity and volatility.
Uniqueness
3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid is unique due to the combination of its bromophenyl group and azetidine ring, which imparts distinct reactivity and stability. The presence of trifluoroacetic acid further enhances its solubility and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.C2HF3O2/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;3-2(4,5)1(6)7/h1-3,5,9,12H,4,6-7H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBLUJCCEMMJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Br.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060005-61-8 |
Source
|
Record name | 3-[(3-bromophenyl)methyl]azetidine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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